Methylbenzethonium chloride

Description

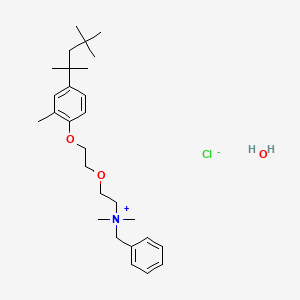

Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZLBLDNRUUYQI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H44ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101912-16-7, 1320-44-1, 25155-18-4 | |

| Record name | Quat 20 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylbenzethonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylbenzethonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Purification of Methylbenzethonium Chloride

This technical guide provides a comprehensive overview of the synthesis and purification methods for this compound, a quaternary ammonium (B1175870) compound with significant applications in the pharmaceutical and cosmetic industries as an antiseptic and preservative. This document details the multi-step synthesis process, purification protocols, and analytical characterization, presenting quantitative data in structured tables and visualizing key processes through diagrams.

Synthesis of this compound

The synthesis of this compound is a three-step process commencing with the ethoxylation of 4-tert-octylphenol (B29142), followed by amination to form a tertiary amine intermediate, and concluding with the quaternization of this intermediate with benzyl (B1604629) chloride.

Step 1: Ethoxylation of 4-tert-octylphenol

The initial step involves the reaction of 4-tert-octylphenol with 2-chloroethanol (B45725) to produce 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethan-1-ol. This reaction is typically carried out in the presence of a base and a phase-transfer catalyst to facilitate the ethoxylation.

Experimental Protocol:

A detailed experimental protocol for a similar ethoxylation is described in patent EP1892235A1. In this procedure, 4-tert-octylphenol is reacted with 2-chloroethanol in N,N-dimethylformamide (DMF) at a temperature of 100-105°C for 3-5 hours. Potassium carbonate is used as the base, and benzyltriethylammonium chloride serves as the phase-transfer catalyst. The reaction yields the desired intermediate, 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethan-1-ol, with a reported yield of 90-92% and a purity of 90-95%.

| Parameter | Value |

| Reactants | 4-tert-octylphenol, 2-chloroethanol |

| Solvent | N,N-dimethylformamide (DMF) |

| Base | Potassium Carbonate |

| Catalyst | Benzyltriethylammonium Chloride |

| Temperature | 100-105°C |

| Reaction Time | 3-5 hours |

| Yield | 90-92% |

| Purity | 90-95% |

Step 2: Amination of the Ethoxylated Intermediate

The second step involves the conversion of the hydroxyl group of the ethoxylated intermediate to a tertiary amine. This is achieved by first chlorinating the intermediate followed by reaction with dimethylamine (B145610).

Experimental Protocol:

| Parameter | General Conditions |

| Reactants | 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl chloride, Dimethylamine |

| Solvent | Toluene (B28343) |

| Temperature | 80-150°C |

| Reaction Time | 8-15 hours |

Step 3: Quaternization of the Tertiary Amine

The final step is the quaternization of the tertiary amine intermediate, N,N-dimethyl-2-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethanamine, with benzyl chloride to form this compound. This is a classic Menshutkin reaction.

Experimental Protocol:

A known procedure for the synthesis of the analogous benzethonium (B1203444) chloride provides specific quantities and conditions that can be adapted. In this process, the tertiary amine is dissolved in a suitable solvent, such as ethyl acetate (B1210297) or a mixture of toluene and water, and reacted with benzyl chloride. The reaction mixture is heated, for instance to 115°C for 7 hours, to facilitate the quaternization. Upon completion, the product is isolated, often through crystallization.

| Parameter | Example Value 1 | Example Value 2 |

| Reactants | Tertiary Amine, Benzyl Chloride | Tertiary Amine, Benzyl Dimethylamine |

| Solvent | Ethyl Acetate | Toluene/Water |

| Temperature | Reflux | 115°C |

| Reaction Time | - | 7 hours |

| Yield | - | High |

| Purity | - | 99.3% (after recrystallization) |

Purification of this compound

The primary method for purifying crude this compound is recrystallization. The choice of solvent is critical to obtaining high purity and yield.

Experimental Protocol: Recrystallization

The crude this compound is dissolved in a suitable solvent, such as acetone (B3395972) or toluene, at an elevated temperature. The solution is then allowed to cool slowly, inducing the crystallization of the purified product while impurities remain in the mother liquor. The crystals are then collected by filtration, washed with a cold solvent, and dried. For instance, a purity of 99.3% for benzethonium chloride was achieved by recrystallization from acetone.

| Solvent | Observations |

| Acetone | Effective for achieving high purity. |

| Toluene | Used for initial crystallization from the reaction mixture. |

| Ethyl Acetate | Can be used for precipitation and washing. |

| Hexane/Diethyl Ether | Used as washing solvents to remove non-polar impurities. |

Visualizing the Synthesis and Purification Workflow

The following diagrams, generated using the DOT language, illustrate the synthesis pathway and the purification workflow for this compound.

Caption: Synthesis pathway of this compound.

Caption: Purification workflow via recrystallization.

Analytical Characterization

The identity and purity of the synthesized this compound and its intermediates are confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). High-Performance Liquid Chromatography (HPLC) is a key technique for determining the final purity of the compound. While specific spectra for this compound were not retrieved in the searches, the expected analytical data can be inferred from its structure and the data available for similar compounds.

This guide provides a foundational understanding of the synthesis and purification of this compound. For process optimization and scale-up, further investigation into reaction kinetics, optimization of solvent systems, and development of robust analytical methods are recommended.

Physicochemical Properties of Methylbenzethonium Chloride in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methylbenzethonium chloride in aqueous solutions. Due to a lack of extensive direct experimental data for this compound, this guide leverages data from its close structural analog, Benzethonium (B1203444) chloride. The two compounds differ by only a single methyl group on the phenoxy ring, which results in a marginal increase in the hydrophobicity of this compound[1]. This structural similarity makes the physicochemical data of Benzethonium chloride a reliable proxy for understanding the behavior of this compound in aqueous environments.

Core Physicochemical Properties

This compound is a quaternary ammonium (B1175870) salt that functions as a cationic surfactant. Its amphiphilic nature, arising from a hydrophilic quaternary ammonium head and a bulky hydrophobic tail, governs its behavior in aqueous solutions, leading to the formation of micelles above a certain concentration.

Solubility

This compound is readily soluble in water.[2] This property is fundamental to its application in various aqueous formulations.

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is a key parameter that defines the concentration at which surfactant monomers in a solution begin to self-assemble into micelles. For Benzethonium chloride, and by close approximation for this compound, the CMC in aqueous solutions without added electrolytes has been determined to be approximately 0.0028 mol/L .[2][3][4]

The formation of micelles is a critical factor in the performance of surfactants, influencing properties such as detergency, solubilization, and antimicrobial activity.

Aggregation Behavior

Above the CMC, this compound molecules aggregate to form micelles. The aggregation number, which represents the average number of surfactant molecules in a single micelle, has been determined for Benzethonium chloride to be in the range of 60-65 .[3] This indicates the formation of relatively large, stable micelles in aqueous solutions.

Data Summary

The following tables summarize the key quantitative data for Benzethonium chloride, which serves as a close proxy for this compound.

| Property | Value (for Benzethonium chloride) | Conditions | Reference |

| Critical Micelle Concentration (CMC) | ~0.0028 mol/L | Aqueous solution, no added electrolytes | [2][3][4] |

| Aggregation Number | 60-65 | Aqueous solution | [3] |

Influence of Electrolytes on Micellization

The presence of electrolytes, such as sodium chloride (NaCl), in an aqueous solution can significantly influence the micellization behavior of ionic surfactants like this compound. The addition of NaCl to a solution of Benzethonium chloride has been shown to cause a significant decrease in its CMC.[3][4] This is attributed to the shielding of the electrostatic repulsion between the positively charged head groups of the surfactant molecules by the chloride ions, which promotes micelle formation at lower concentrations.

Experimental Protocols

The determination of the physicochemical properties of surfactants like this compound relies on various experimental techniques. Below are detailed methodologies for key experiments.

Determination of Critical Micelle Concentration (CMC)

Several methods can be employed to determine the CMC of a surfactant. The choice of method often depends on the nature of the surfactant and the desired precision.

Principle: This method is based on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.

Methodology:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., using the du Noüy ring or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is determined from the point of inflection in the resulting curve, where the slope changes significantly.

Principle: This technique is suitable for ionic surfactants like this compound. The conductivity of the solution changes with the surfactant concentration due to the different mobilities of the monomeric surfactant ions and the micelles.

Methodology:

-

Prepare a stock solution of this compound in deionized water.

-

Place a known volume of deionized water in a conductivity cell and measure its conductivity.

-

Titrate the water with the stock solution of the surfactant, measuring the conductivity after each addition and thorough mixing.

-

Plot the specific conductivity versus the surfactant concentration.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

Principle: This method utilizes a dye that exhibits a spectral shift upon incorporation into micelles. The change in the absorbance of the dye is monitored as a function of surfactant concentration.

Methodology:

-

Prepare a series of this compound solutions of varying concentrations containing a constant, low concentration of a suitable indicator dye (e.g., methyl orange).

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the dye in its micellar environment.

-

Plot the absorbance at λmax against the surfactant concentration.

-

The CMC is identified as the concentration at which a sharp change in the slope of the absorbance plot occurs.

Determination of Aggregation Number

Principle: Fluorescence quenching is a common method for determining the aggregation number of micelles. It involves a fluorescent probe and a quencher that are both incorporated into the micelles.

Methodology:

-

Prepare a series of this compound solutions above the CMC.

-

Add a constant, low concentration of a fluorescent probe (e.g., pyrene) to each solution.

-

Add a varying concentration of a quencher (e.g., cetylpyridinium (B1207926) chloride) to the solutions.

-

Measure the fluorescence intensity of the probe in each solution.

-

The aggregation number can be calculated from the quenching data using the Poisson distribution model.[5]

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and experimental workflows related to the physicochemical properties of this compound.

Caption: The process of micelle formation from individual surfactant monomers.

Caption: A generalized workflow for the experimental determination of the CMC.

References

- 1. This compound | 25155-18-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. [Properties of benzethonium chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Methylbenzethonium Chloride on Bacterial Cell Walls

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound (QAC), is a potent cationic surfactant with broad-spectrum antimicrobial properties. Its primary mechanism of action involves the catastrophic disruption of the bacterial cell envelope, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular interactions and downstream cellular effects of this compound on bacterial cell walls and membranes. It synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms to serve as a foundational resource for research and development in antimicrobial agents.

Core Mechanism of Action: Disruption of the Bacterial Cell Envelope

The bactericidal activity of this compound is primarily attributed to its amphiphilic nature, which facilitates its interaction with and subsequent disruption of the bacterial cell membrane.[1] This process can be delineated into several key stages:

-

Electrostatic Attraction: The positively charged quaternary nitrogen head of the this compound molecule is electrostatically attracted to the negatively charged components of the bacterial cell envelope.[1] In Gram-positive bacteria, this includes teichoic and lipoteichoic acids within the peptidoglycan layer, while in Gram-negative bacteria, the primary interaction is with the phospholipids (B1166683) of the outer and inner membranes.

-

Hydrophobic Intercalation: Following the initial electrostatic binding, the long, hydrophobic alkyl chain of the molecule penetrates and intercalates into the lipid bilayer of the cell membrane.[1] This insertion disrupts the highly ordered structure of the membrane phospholipids.

-

Membrane Permeabilization and Leakage: The intercalation of multiple this compound molecules leads to a loss of membrane integrity and an increase in permeability.[1] This results in the leakage of essential intracellular components, such as ions (e.g., K+), nucleotides, and metabolites, leading to a collapse of the cellular electrochemical gradients.[1][2]

-

Cellular Disruption and Lysis: The extensive leakage of cytoplasmic contents and the dissipation of the proton motive force, which is crucial for ATP synthesis and transport processes, ultimately lead to metabolic arrest and cell death.[1]

Secondary Mechanisms of Action

While membrane disruption is the principal mechanism, other secondary effects contribute to the bactericidal activity of this compound:

-

Protein Denaturation: this compound can disrupt the tertiary structure of proteins by interfering with hydrogen bonds and hydrophobic interactions, leading to denaturation and loss of function of essential enzymes and structural proteins.[1]

-

Inhibition of DNA Synthesis: Some evidence suggests that quaternary ammonium compounds can interfere with DNA replication, further contributing to their antimicrobial effect.[1]

Quantitative Data

The antimicrobial efficacy of this compound can be quantified through various metrics, most notably the Minimum Inhibitory Concentration (MIC).

| Microorganism | Metric | Value (µg/mL) | Reference |

| Staphylococcus aureus | MIC₅₀ | 2 | [3] |

| Staphylococcus aureus | MIC₉₀ | 2 | [3] |

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a bacterial strain.

Materials:

-

This compound stock solution

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial inoculum (adjusted to 0.5 McFarland standard)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.

-

Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (no antimicrobial agent) and a negative control (no bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Bacterial Membrane Permeabilization Assay (ONPG Assay)

This assay measures the integrity of the bacterial inner membrane by quantifying the activity of β-galactosidase released from the cytoplasm.

Materials:

-

E. coli strain with constitutive β-galactosidase expression (e.g., ML-35)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution

-

Phosphate (B84403) buffer

-

This compound solution

-

Spectrophotometer

Procedure:

-

Grow the E. coli strain to the mid-logarithmic phase and resuspend the cells in phosphate buffer.

-

Add ONPG to the cell suspension.

-

Add different concentrations of this compound to initiate membrane permeabilization.

-

Monitor the hydrolysis of ONPG to o-nitrophenol by measuring the absorbance at 420 nm over time.

-

An increase in absorbance indicates membrane damage and the release of β-galactosidase.

Protein Denaturation Assay

This protocol provides a general method for assessing the protein denaturing ability of this compound using bovine serum albumin (BSA) as a model protein.

Materials:

-

Bovine Serum Albumin (BSA) solution

-

Phosphate buffer

-

This compound solution

-

Spectrophotometer

Procedure:

-

Prepare solutions of BSA in phosphate buffer.

-

Add varying concentrations of this compound to the BSA solutions.

-

Incubate the mixtures at a specified temperature for a set period.

-

Measure the turbidity of the solutions at 660 nm. An increase in turbidity indicates protein denaturation and aggregation.

DNA Synthesis Inhibition Assay (EdU Incorporation Assay)

This method assesses the effect of this compound on bacterial DNA synthesis using the incorporation of 5-ethynyl-2'-deoxyuridine (B1671113) (EdU).

Materials:

-

Bacterial culture

-

EdU labeling solution

-

This compound solution

-

Fixation and permeabilization reagents

-

Click-iT® reaction cocktail with a fluorescent azide

-

Flow cytometer or fluorescence microscope

Procedure:

-

Treat the bacterial culture with different concentrations of this compound for a defined period.

-

Add EdU to the culture to allow for its incorporation into newly synthesized DNA.

-

Fix and permeabilize the bacterial cells.

-

Perform the Click-iT® reaction to fluorescently label the incorporated EdU.

-

Analyze the fluorescence intensity of the bacterial population by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates inhibition of DNA synthesis.

Visualizations

Signaling Pathways and Logical Relationships

References

- 1. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 2. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Susceptibility of Methicillin-Resistant and -Susceptible Staphylococcus aureus Isolates of Various Clonal Lineages from Germany to Eight Biocides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Surfactant Properties of Methylbenzethonium Chloride: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the surfactant properties of Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound with significant applications in research, particularly in drug development and antimicrobial studies. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a comprehensive overview of its physicochemical characteristics, antimicrobial efficacy, and mechanism of action.

Core Surfactant Properties of this compound

This compound is a cationic surfactant renowned for its ability to lower the surface tension of aqueous solutions and form micelles at a specific concentration known as the Critical Micelle Concentration (CMC).[1] These properties are central to its function as a detergent, emulsifier, and potent antimicrobial agent.[2] Its amphiphilic molecular structure, possessing both a hydrophobic and a hydrophilic moiety, allows it to disrupt the interfaces between aqueous and non-aqueous phases.[3]

While specific quantitative data for this compound is not extensively available in publicly accessible literature, the properties of the closely related and structurally similar compound, Benzethonium (B1203444) chloride, provide valuable insights.

Table 1: Surfactant Properties of Benzethonium Chloride

| Property | Value | Conditions |

| Critical Micelle Concentration (CMC) | 0.0028 mol/L | In aqueous solution without added electrolytes |

| Surface Tension | Data for a 1 g/L aqueous solution of the related Benzalkonium chloride is 28.27 mN/m at 19.7°C. | It is expected that this compound would exhibit a similar significant reduction in surface tension. |

Note: The addition of electrolytes, such as sodium chloride, can significantly decrease the CMC of Benzethonium chloride, thereby promoting micelle formation at lower concentrations.[3][4][5]

Antimicrobial Efficacy and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity against a variety of bacteria and fungi. Its primary mechanism of action is the disruption of microbial cell membranes.[6] The positively charged quaternary ammonium head of the molecule interacts with the negatively charged components of the microbial cell wall and membrane. Subsequently, the hydrophobic tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[6]

Table 2: Antimicrobial Activity of this compound and Related Compounds

| Microorganism | Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Benzethonium Chloride | ~3.9 - 15.6 |

| Escherichia coli | Benzalkonium Chloride | 50 |

| Leishmania promastigotes | This compound | 2 (achieved nearly 100% mortality within four days) |

Note: MIC values can vary depending on the specific strain, inoculum size, and testing methodology.[3]

Beyond its direct membrane-disrupting activity, research on related quaternary ammonium compounds like Benzethonium chloride has revealed an induction of apoptosis in mammalian cells.[7][8] This programmed cell death is initiated through the intrinsic (mitochondrial) pathway, characterized by a loss of mitochondrial membrane potential, which in turn triggers the activation of a cascade of caspases, including caspase-9 and the executioner caspases-3 and -7.[7][9] This leads to the cleavage of cellular substrates, such as poly(ADP-ribose) polymerase (PARP), and ultimately results in the systematic dismantling of the cell.[7][8]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC of a surfactant can be determined by monitoring a physical property of the surfactant solution as a function of its concentration. A sharp change in the measured property indicates the onset of micelle formation.

Methodology: Surface Tension Method

-

Preparation of Solutions: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range expected to include the CMC.

-

Surface Tension Measurement: Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

-

Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the slope of the curve changes abruptly is identified as the CMC.[1] Below the CMC, the surface tension decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant.[1]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.

Methodology: Broth Microdilution Method

-

Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium to achieve a standardized cell density (typically adjusted to a 0.5 McFarland standard).[3]

-

Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of a stock solution of this compound in a suitable growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the antimicrobial agent) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Interpretation of Results: The MIC is determined as the lowest concentration of this compound in which no visible growth (turbidity) of the microorganism is observed.[3]

Visualizing Molecular Pathways and Experimental Workflows

Signaling Pathway of Quaternary Ammonium Compound-Induced Apoptosis

The following diagram illustrates the proposed intrinsic pathway of apoptosis induced by quaternary ammonium compounds like this compound.

Caption: Intrinsic apoptosis pathway initiated by quaternary ammonium compounds.

Experimental Workflow for Critical Micelle Concentration (CMC) Determination

The following diagram outlines the workflow for determining the CMC of a surfactant using the surface tension method.

Caption: Workflow for CMC determination by surface tension measurement.

Experimental Workflow for Minimum Inhibitory Concentration (MIC) Assay

The following diagram illustrates the key steps in performing a broth microdilution MIC assay.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 3. benchchem.com [benchchem.com]

- 4. [Properties of benzethonium chloride in micellar solutions and the effect of added sodium chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. BENZALKONIUM CHLORIDE CAS#: 68424-85-1 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cationic Properties of Methylbenzethonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylbenzethonium chloride is a synthetic quaternary ammonium (B1175870) compound (QAC) distinguished by its potent cationic surfactant properties and broad-spectrum antimicrobial activity.[1] As a member of the QAC family, its core functional characteristics are derived from a permanently positively charged nitrogen atom, which is independent of solution pH.[2][3] This inherent cationic nature governs its primary mechanism of action: the disruption of negatively charged microbial cell membranes, leading to cell lysis and death.[1][4] This technical guide provides a detailed analysis of the cationic properties of this compound, its mechanism of action, antimicrobial and cytotoxic profiles, and the experimental protocols used for its characterization. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and antimicrobial research.

Physicochemical and Cationic Properties

This compound is a salt consisting of a quaternary ammonium cation and a chloride anion.[2] Its structure includes a positively charged nitrogen atom bonded to four carbon-containing groups: two methyl groups, a benzyl (B1604629) group, and a long hydrophobic phenoxy-ethoxy-ethyl chain.[1] This amphiphilic architecture, featuring a hydrophilic cationic "head" and a lipophilic "tail," is the foundation of its activity as a cationic surfactant.[5][6]

Chemical Structure and Properties

The defining feature of this compound is the quaternary ammonium cation, which confers a permanent positive charge.[2] This charge is stable across a wide pH range, ensuring consistent activity in various formulations.[5]

| Property | Value | Reference |

| Chemical Formula | C28H44ClNO2 | [4][7] |

| Molecular Weight | 462.11 g/mol | [1] |

| Appearance | White to off-white solid; colorless crystals | [7][8] |

| CAS Number | 25155-18-4 | [4][9] |

| Type | Cationic Surfactant, Quaternary Ammonium Compound | [5][10] |

| Solubility | Readily soluble in water, alcohol, and chloroform | [7] |

Mechanism of Action: A Cationic-Driven Process

The biological activity of this compound is intrinsically linked to its cationic charge. This positive charge facilitates a strong electrostatic attraction to negatively charged surfaces, most notably the cell envelopes of microorganisms like bacteria and fungi.[6][11]

Interaction with Microbial Cell Membranes

The primary antimicrobial mechanism involves a multi-step assault on the cell membrane.[6]

-

Adsorption: The positively charged quaternary ammonium head of this compound binds to negatively charged components (e.g., teichoic acids in Gram-positive bacteria, lipopolysaccharides in Gram-negative bacteria) on the microbial cell surface.[8][11]

-

Membrane Disruption: The long, hydrophobic tail penetrates and integrates into the lipid bilayer of the cell membrane.[6]

-

Loss of Integrity: This disruption compromises the membrane's structural and functional integrity, increasing its permeability.[6][12]

-

Cell Lysis: The loss of membrane integrity leads to the leakage of essential cytoplasmic contents, such as ions and nucleotides, resulting in cell death.[6]

Protein Denaturation and Signaling Pathway Interference

Beyond membrane disruption, QACs like this compound can denature essential cellular proteins and interfere with key enzymatic functions, further contributing to their antimicrobial effect.[6] Studies on the closely related benzethonium (B1203444) chloride have shown that it can induce apoptosis (programmed cell death) in mammalian cells.[13][14] This process is often initiated by the loss of mitochondrial membrane potential (ΔΨm), a critical event in the intrinsic apoptotic pathway, followed by the activation of caspases.[14][15]

Quantitative Analysis

The efficacy and potential toxicity of this compound are quantified through antimicrobial susceptibility and cytotoxicity assays. While data for this compound itself is limited in publicly accessible literature, extensive research on the structurally similar benzethonium chloride provides valuable comparative insights.

Antimicrobial Efficacy

This compound is effective against a broad spectrum of bacteria, fungi, and enveloped viruses.[9][16] Its efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.

| Organism Type | Efficacy Details | Reference |

| Bacteria | Broad-spectrum activity against Gram-positive and Gram-negative bacteria. | [2][17] |

| Fungi & Yeasts | Effective against various fungal pathogens and yeasts. | [2][17] |

| Viruses | Activity demonstrated against enveloped viruses. | [2][17] |

Note: Specific MIC values are highly dependent on the microbial strain and testing conditions. For benzethonium chloride, a 1-log reduction in E. coli has been observed within one minute of contact.[17]

Cytotoxicity Data

The cytotoxic potential against mammalian cells is a critical parameter for safety assessment. The half-maximal effective dose (ED50) or inhibitory concentration (IC50) is used to quantify this effect. The following data for benzethonium chloride illustrates its selective toxicity toward cancer cells over normal cell lines.

| Cell Line | Cell Type | Compound | Incubation Time | IC50 / ED50 (µM) | Reference |

| FaDu | Human Head and Neck Cancer | Benzethonium chloride | 48 hours | ~3.8 | [14] |

| C666-1 | Human Nasopharyngeal Cancer | Benzethonium chloride | 48 hours | ~5.3 | [14] |

| NIH 3T3 | Normal Mouse Fibroblast | Benzethonium chloride | 48 hours | ~42.2 | [14] |

| GM05757 | Normal Human Fibroblast | Benzethonium chloride | 48 hours | ~17.0 | [14] |

Key Experimental Protocols

Standardized protocols are essential for the accurate assessment of this compound's properties.[18]

Antimicrobial Susceptibility Testing: Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Methodology:

-

Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Controls: Positive (microorganism in broth, no compound) and negative (broth only) growth controls are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

References

- 1. This compound | 25155-18-4 | Benchchem [benchchem.com]

- 2. Quaternary ammonium cation - Wikipedia [en.wikipedia.org]

- 3. Quaternary_ammonium_cation [bionity.com]

- 4. CAS 25155-18-4: this compound | CymitQuimica [cymitquimica.com]

- 5. Quaternary Ammonium Compounds: Everything You Need to Know [therosmargroup.com]

- 6. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 7. METHYL BENZETHONIUM CHLORIDE | 25155-18-4 [chemicalbook.com]

- 8. cosmeticsinfo.org [cosmeticsinfo.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. labinsights.nl [labinsights.nl]

- 11. cleaninginstitute.org [cleaninginstitute.org]

- 12. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. benchchem.com [benchchem.com]

- 16. This compound - Immunomart [immunomart.com]

- 17. parksideirl.com [parksideirl.com]

- 18. routledge.com [routledge.com]

Theoretical Modeling of Methylbenzethonium Chloride's Interaction with Lipid Bilayers: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental approaches used to characterize the interaction of Methylbenzethonium chloride (MBC) with lipid bilayers. MBC, a quaternary ammonium (B1175870) compound (QAC), is a cationic surfactant known for its antimicrobial and anticancer properties, which are primarily attributed to its ability to disrupt cell membranes.[1] Understanding the molecular details of this interaction is crucial for the development of new therapeutic agents and for assessing the safety of existing formulations.

Introduction: The Mechanism of Action

This compound's amphiphilic nature, consisting of a positively charged quaternary ammonium head group and a long hydrophobic tail, drives its interaction with the lipid bilayers of cell membranes.[1][2] The initial interaction is governed by electrostatic attraction between the cationic headgroup of MBC and the negatively charged components of the microbial or cancer cell envelope.[2] This is followed by the insertion of the hydrophobic tail into the lipid bilayer core, driven by hydrophobic interactions.[2] This integration disrupts the membrane's structural integrity, leading to increased permeability, leakage of essential intracellular contents, and ultimately, cell death.[1][2][3]

Theoretical Modeling: Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the interaction between small molecules like MBC and lipid bilayers at an atomistic level. These simulations can provide insights into the precise orientation and dynamics of MBC within the membrane, the resulting structural perturbations of the lipid bilayer, and the thermodynamics of the interaction.

Simulation Workflow

The general workflow for simulating the interaction of MBC with a lipid bilayer is outlined below.

Data Presentation: Simulation Parameters and Results

While specific simulation data for this compound is limited in the literature, the following tables summarize typical parameters used for all-atom MD simulations of QACs with a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer and the expected qualitative results based on studies of similar compounds.

Table 1: Typical All-Atom Molecular Dynamics Simulation Parameters

| Parameter | Value | Reference/Note |

| Force Field | CHARMM36, AMBER | Commonly used for lipid and protein simulations. |

| Lipid Bilayer | 128 POPC lipids (64 per leaflet) | A common model for eukaryotic cell membranes. |

| Solvent | TIP3P water model | Standard water model for biomolecular simulations. |

| Ion Concentration | 0.15 M NaCl | To neutralize the system and mimic physiological conditions. |

| Temperature | 310 K (37 °C) | Physiological temperature. |

| Pressure | 1 bar | Maintained using a barostat (e.g., Parrinello-Rahman). |

| Ensemble | NPT (isothermal-isobaric) | Constant number of particles, pressure, and temperature. |

| Simulation Time | 100-500 ns | Sufficient to observe insertion and initial membrane disruption. |

| Integration Timestep | 2 fs | Standard for all-atom simulations with constrained hydrogen bonds. |

Table 2: Expected Qualitative and Quantitative Results from MD Simulations

| Parameter | Expected Observation for MBC Interaction | Significance |

| Area per Lipid | Increase | Indicates membrane expansion and disordering. |

| Bilayer Thickness | Decrease | Consequence of increased area per lipid and tail disorder. |

| Deuterium Order Parameter (SCD) | Decrease | Reflects increased fluidity and disorder of the lipid acyl chains. |

| Radial Distribution Function | Peak between MBC N+ and lipid phosphate (B84403) O- | Confirms electrostatic interaction between headgroups. |

| Mean Squared Displacement | Increase for lipids | Shows increased lateral diffusion of lipids due to membrane fluidization. |

| Free Energy of Partitioning | Negative value | Indicates spontaneous partitioning of MBC into the bilayer. |

Experimental Protocols

Several experimental techniques can be employed to validate and complement the findings from theoretical models.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (MBC) to a macromolecule (lipid vesicles), providing a complete thermodynamic profile of the interaction.[4][5]

Methodology:

-

Preparation of Vesicles:

-

Prepare a lipid film of the desired composition (e.g., POPC) by evaporating the solvent from a lipid solution under a stream of nitrogen.

-

Hydrate the lipid film with a suitable buffer (e.g., PBS pH 7.4) by vortexing to form multilamellar vesicles (MLVs).

-

Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[6]

-

-

ITC Experiment:

-

Load the LUV suspension (e.g., 1-5 mM lipid concentration) into the ITC sample cell.

-

Load the MBC solution (e.g., 100-500 µM) into the injection syringe.

-

Perform a series of injections of the MBC solution into the LUV suspension at a constant temperature (e.g., 25°C or 37°C).[6]

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat flow peaks to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of MBC to lipid.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Differential Scanning Calorimetry (DSC)

DSC is used to measure the effect of a substance on the phase transition temperature (Tm) of a lipid bilayer, providing insights into how the substance alters the physical properties of the membrane.[7][8]

Methodology:

-

Sample Preparation:

-

Prepare MLVs of a lipid that exhibits a distinct phase transition (e.g., DPPC) in the absence and presence of varying concentrations of MBC.

-

-

DSC Measurement:

-

Load the MLV suspension into the DSC sample pan and an equal volume of buffer into the reference pan.

-

Scan the temperature over a range that encompasses the lipid phase transition (e.g., 20°C to 60°C for DPPC) at a constant rate (e.g., 1°C/min).

-

Record the differential heat flow between the sample and reference pans.

-

-

Data Analysis:

-

The peak of the endotherm corresponds to the main phase transition temperature (Tm).

-

The area under the peak corresponds to the enthalpy of the transition (ΔH).

-

Analyze the shift in Tm and the change in the shape and enthalpy of the transition peak to understand the effect of MBC on the cooperativity and energetics of the lipid phase transition.

-

Signaling Pathways Affected by MBC-Lipid Bilayer Interaction

The disruption of the lipid bilayer by MBC can trigger various downstream signaling events, contributing to its biological effects.

Induction of Apoptosis via Mitochondrial Pathway

In cancer cells, MBC has been shown to induce apoptosis through a mechanism involving the mitochondria.[1] The disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors and an increase in cytosolic calcium levels, which in turn activates caspases, the key executioners of apoptosis.[1]

Inhibition of Cell Cycle Progression

Studies on other QACs, such as benzalkonium chloride and cetylpyridinium (B1207926) chloride, have demonstrated that plasma membrane damage can lead to G0/G1 cell cycle arrest.[9] This is mediated by a reduction in the levels of Cdc6, a key regulator of DNA replication, and a decrease in the phosphorylation of AKT, a central protein in cell survival signaling pathways.[9] It is plausible that MBC exerts similar effects.

References

- 1. This compound | 25155-18-4 | Benchchem [benchchem.com]

- 2. What is the mechanism of Benzethonium Chloride? [synapse.patsnap.com]

- 3. What is the mechanism of Benzalkonium Chloride? [synapse.patsnap.com]

- 4. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]

- 7. Differential Scanning Calorimetry (DSC): a tool to study the thermal behavior of lipid bilayers and liposomal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry in the study of lipid phase transitions in model and biological membranes: practical considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasma membrane damage triggered by benzalkonium chloride and cetylpyridinium chloride induces G0/G1 cell cycle arrest via Cdc6 reduction in human lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral Properties of Methylbenzethonium Chloride: A Technical Guide for Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound widely used for its antimicrobial properties. Due to the limited availability of published, peer-reviewed spectral data for this compound, this guide also includes comparative data from its close structural analog, benzethonium (B1203444) chloride, to provide a foundational understanding for identification and analysis.

Chemical and Physical Properties

This compound is a synthetic quaternary ammonium salt. Its structure consists of a substituted aromatic ring, an ether linkage, and a quaternary ammonium cation, with chloride as the counter-ion.

| Property | Value |

| Chemical Formula | C₂₈H₄₄ClNO₂ |

| Molecular Weight | 462.11 g/mol [1][2] |

| IUPAC Name | benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride[3] |

| CAS Number | 25155-18-4[1][4][5] |

| Appearance | White to off-white solid; colorless crystals[5] |

| Melting Point | 161-163 °C[5][] |

| Solubility | Readily soluble in water, alcohol, and chloroform.[5] |

Spectroscopic Analysis for Identification

Spectroscopic techniques are essential for the unambiguous identification and quantification of this compound. The following sections detail the expected spectral properties and provide generalized experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of this compound, leveraging the UV absorbance of the aromatic ring in its structure.

Expected Spectral Properties: While specific UV-Vis absorption maxima (λmax) for this compound are not readily available in the literature, its structural analog, benzethonium chloride, is often detected in HPLC analysis at a wavelength of 275 nm.[7][8] For quantitative analysis, a full UV-Vis scan should be performed to determine the λmax.

Table 2: UV-Vis Spectroscopic Data

| Compound | λmax (nm) | Solvent | Notes |

| This compound | Not available | Water or Ethanol (B145695) | Expected to be in the range of 260-280 nm due to the substituted benzene (B151609) ring. |

| Benzethonium chloride | ~275 (HPLC detection) | Acetonitrile/Water | This is a common detection wavelength and may be close to the λmax. |

Experimental Protocol: UV-Vis Spectrophotometry

-

Standard Solution Preparation: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., ethanol or deionized water) to prepare a stock solution of known concentration.

-

Calibration Curve: Prepare a series of dilutions from the stock solution to create calibration standards of varying concentrations.

-

Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to achieve a concentration within the range of the calibration curve.

-

Measurement: Record the absorbance of the blank, standard solutions, and the sample solution at the determined λmax using a UV-Vis spectrophotometer.

-

Quantification: Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of this compound in the sample.

Caption: Workflow for quantitative analysis using UV-Vis spectroscopy.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound.

Expected Spectral Properties: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. While a detailed, assigned spectrum for this compound is not publicly available, the following table outlines the expected characteristic peaks based on its structure and data from related compounds. A discussion on the FTIR spectrum of benzethonium chloride suggests that peaks in the 3100-3300 cm⁻¹ region could be attributed to aromatic C-H stretching.[9]

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic Ring |

| ~2960-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| ~1600, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250-1000 | C-O Stretch | Ether |

| ~1470-1450 | C-H Bend | Aliphatic (CH₂, CH₃) |

Experimental Protocol: FTIR Analysis (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Spectrum Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Interpretation: Identify the characteristic absorption bands and correlate them to the functional groups of the molecule.

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound, enabling its unambiguous identification.

Expected Spectral Properties: While experimental NMR spectra for this compound are not readily available in public databases, the expected chemical shifts for the different proton and carbon environments can be predicted based on its structure.

Table 4: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~7.2-7.5 | m | Aromatic protons (benzyl group) |

| ~6.8-7.2 | m | Aromatic protons (phenoxy group) |

| ~4.5 | s | -N⁺-CH₂ -Ar |

| ~3.5-4.2 | m | -O-CH₂ -CH₂ -O-, -O-CH₂ -CH₂ -N⁺- |

| ~3.1 | s | -N⁺-(CH₃ )₂ |

| ~2.2 | s | Ar-CH₃ |

| ~1.7 | s | -C-CH₂ -C(CH₃)₃ |

| ~1.3 | s | -C(CH₃ )₂- |

| ~0.7 | s | -C(CH₃)₃ |

Table 5: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~155-160 | Aromatic C-O |

| ~125-145 | Aromatic carbons |

| ~60-70 | Methylene carbons adjacent to oxygen and nitrogen |

| ~50-60 | Methylene carbon of benzyl (B1604629) group |

| ~45-55 | N-methyl carbons |

| ~30-40 | Aliphatic carbons of the tetramethylbutyl group |

| ~20 | Aromatic methyl carbon |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer and lock the field on the deuterium (B1214612) signal of the solvent. Shim the magnetic field to achieve optimal resolution.

-

Spectrum Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

-

Spectral Analysis: Integrate the ¹H NMR signals and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

Caption: General workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, providing confirmation of its identity.

Expected Spectral Properties: As a quaternary ammonium salt, this compound is expected to readily form a positive ion in the mass spectrometer. The molecular ion (the intact cation) should be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight minus the chloride counter-ion. For the related benzethonium chloride, a molecular ion at m/z 412 is observed.[7][8]

Table 6: Expected Mass Spectrometry Data for this compound

| m/z | Assignment |

| 426.3 | [M]⁺ (C₂₈H₄₄NO₂⁺) |

| Fragments | Fragmentation is expected to occur at the ether linkages and benzylic position. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: Workflow for Mass Spectrometry analysis using ESI.

Conclusion

This technical guide outlines the key spectral properties and analytical methodologies for the identification of this compound. While specific, published spectral data for this compound is limited, the information provided, including data from its close analog benzethonium chloride and predicted spectral characteristics, serves as a valuable resource for researchers, scientists, and drug development professionals. The detailed experimental protocols offer a practical framework for obtaining and interpreting spectral data for the quality control and characterization of this important antimicrobial agent.

References

- 1. Physical, chemical and antibacterial properties of Benzethonium chloride: Experimental and ab-initio analysis | CoLab [colab.ws]

- 2. Benzethonium chloride synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. METHYL BENZETHONIUM CHLORIDE CAS#: 25155-18-4 [amp.chemicalbook.com]

- 7. utupub.fi [utupub.fi]

- 8. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Methylbenzethonium Chloride in Biological Samples using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Methylbenzethonium chloride in biological matrices such as plasma and urine. The protocol provides comprehensive procedures for sample preparation, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, followed by reversed-phase HPLC analysis with UV detection. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for pharmacokinetic, toxicokinetic, and other preclinical or clinical studies.

Introduction

This compound is a quaternary ammonium (B1175870) compound with antiseptic and disinfectant properties. Its use in various pharmaceutical and consumer products necessitates reliable analytical methods to assess its absorption, distribution, metabolism, and excretion (ADME) in biological systems. This document presents a detailed HPLC-UV method that has been developed and optimized for the quantification of this compound in plasma and urine, providing the necessary sensitivity and selectivity for bioanalytical applications.

Experimental

Materials and Reagents

-

This compound reference standard

-

HPLC grade acetonitrile, methanol (B129727), and water

-

Analytical grade formic acid, acetic acid, ammonium acetate (B1210297), sodium hydroxide, and hydrochloric acid

-

Human plasma and urine (drug-free)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Weak Cation-Exchange)[1][2]

Instrumentation

A standard HPLC system equipped with a UV detector is suitable for this method.

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)

-

Column: Endcapped C18 column (e.g., 4.6 mm × 150 mm, 5 µm particle size)[3][4]

-

Data Acquisition and Processing: Empower™ 3 Chromatography Data Software or equivalent

Chromatographic Conditions

-

Mobile Phase: Isocratic elution with a mixture of Methanol and 262 mM Ammonium acetate (80:20, v/v)[3][4]

-

Flow Rate: 1.0 mL/min[3]

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 275 nm[5]

Sample Preparation Protocols

The choice of sample preparation method depends on the biological matrix, the required limit of quantification, and the available laboratory equipment. Three common and effective methods are detailed below.

Protocol 1: Protein Precipitation (for Plasma Samples)

This is a rapid and simple method for removing proteins from plasma samples.

-

To 200 µL of plasma sample in a microcentrifuge tube, add 600 µL of cold acetonitrile.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4 °C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the HPLC system.

Protocol 2: Liquid-Liquid Extraction (for Urine and Plasma Samples)

This method offers a higher degree of sample cleanup compared to protein precipitation.

-

To 500 µL of urine or plasma sample in a glass tube, add a suitable internal standard.

-

Adjust the sample pH to >9.0 using 1M Sodium Hydroxide.

-

Add 5 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or a mixture of dichloromethane (B109758) and isopropanol).

-

Vortex the mixture for 5 minutes.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and inject into the HPLC system.

Protocol 3: Solid-Phase Extraction (for Urine and Plasma Samples)

SPE provides the cleanest extracts and allows for sample concentration, leading to lower limits of quantification.[1][6]

-

Condition the SPE Cartridge: Condition a weak cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.[1][2]

-

Sample Pre-treatment: To 500 µL of plasma or urine, add 500 µL of 4% phosphoric acid. Vortex to mix.

-

Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

-

Wash: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.

-

Elute: Elute the analyte with 1 mL of a 5% solution of formic acid in methanol.

-

Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 200 µL of the mobile phase.

-

Analyze: Vortex for 30 seconds and inject into the HPLC system.

Data Presentation

The following table summarizes the expected quantitative performance of the HPLC method for this compound based on data for structurally similar compounds.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction |

| Linearity Range (µg/mL) | 0.1 - 20 | 0.05 - 10 | 0.01 - 5 |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 | > 0.999 |

| Accuracy (% Recovery) | 85 - 110% | 90 - 105% | 95 - 105% |

| Precision (% RSD) | < 15% | < 10% | < 5% |

| Limit of Quantification (LOQ) (µg/mL) | 0.1 | 0.05 | 0.01 |

Visualizations

Caption: Experimental workflow for the quantification of this compound.

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

Conclusion

The HPLC method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The availability of multiple sample preparation protocols offers flexibility to researchers based on their specific analytical needs. The method is suitable for a range of applications in drug development and clinical research, though it is recommended that the method be fully validated in the end-user's laboratory to ensure compliance with all relevant regulatory guidelines.

References

- 1. LC-MS/MS methods for the determination of 30 quaternary ammonium compounds including benzalkonium and paraquat in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Methods for the Determination of 30 Quaternary Ammonium Compounds Including Benzalkonium and Paraquat in Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Determination of benzethonium chloride in anthrax vaccine adsorbed by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous identification and quantification by liquid chromatography of benzethonium chloride, methyl paraben and triclosan in commercial products labeled as grapefruit seed extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solid-phase extraction of quaternary ammonium herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Quaternary Ammonium Compounds and Protein Precipitation in Proteomics

Introduction

This document provides an overview of protein precipitation methods relevant to proteomics, with a specific focus on the inquiry into the use of Methylbenzethonium chloride. While direct applications of this compound for protein precipitation in proteomics are not extensively documented in current scientific literature, we can draw inferences from the use of structurally similar compounds, such as Benzethonium (B1203444) chloride, which are utilized in protein quantification assays. This document will cover the established use of Benzethonium chloride for protein determination and detail standard protein precipitation protocols widely employed in proteomics research.

This compound is a quaternary ammonium (B1175870) salt. While its primary applications are as an antiseptic and preservative, its chemical properties suggest a potential for interaction with proteins. Quaternary ammonium compounds can interact with proteins, leading to changes in their solubility. However, for proteomics applications, a precipitation agent must not only efficiently pellet proteins but also be compatible with downstream analytical techniques like mass spectrometry.

Part 1: Application of Benzethonium Chloride in Protein Quantification

Benzethonium chloride, a compound closely related to this compound, is used as a precipitating agent for the quantitative determination of total protein in biological fluids such as cerebrospinal fluid (CSF) and urine.[1][2][3] The primary methods employing Benzethonium chloride are turbidimetry and nephelometry.[1][2] In these methods, the addition of Benzethonium chloride to a sample causes protein denaturation and precipitation, resulting in a fine suspension.[4] The turbidity of this suspension is proportional to the protein concentration and can be measured spectrophotometrically.

Studies have shown that Benzethonium chloride has a consistent reactivity with various proteins, including albumin and immunoglobulins.[2] However, it has been noted that for some urine samples, anomalous results can occur, and the presence of interfering compounds in urine can make the method unsuitable for this sample type.[1][2]

Comparison of Protein Precipitants for Total Protein Determination in CSF and Urine

| Precipitating Agent | Principle | Advantages | Disadvantages | Reference |

| Benzethonium chloride | Turbidimetry/Nephelometry | Good precision, consistent reactivity with different proteins. | Can give anomalous results with urine samples; potential for interference. | [1][2] |

| Benzalkonium chloride | Turbidimetry/Nephelometry | Good precision, shows closest agreement with dye-binding methods. Recommended for automated CSF and urine protein estimations. | [1] | |

| Trichloroacetic acid (TCA) | Turbidimetry/Dye-binding | Well-established method. | Can lead to lower protein results compared to dye-binding methods. | [1] |

| Sulphosalicylic acid | Turbidimetry | Can lead to lower protein results compared to dye-binding methods. | [1] |

Part 2: Standard Protein Precipitation Protocols in Proteomics

Protein precipitation is a critical step in proteomics workflows to concentrate proteins, remove interfering substances (e.g., salts, detergents), and prepare samples for downstream analysis such as gel electrophoresis or mass spectrometry.[5][6] The choice of precipitation method can significantly impact protein recovery and representation.[5][7]

Workflow for Protein Precipitation in Proteomics

Caption: General workflow for protein precipitation in a proteomics experiment.

Commonly Used Protein Precipitation Methods in Proteomics

| Method | Principle | Advantages | Disadvantages |

| Trichloroacetic Acid (TCA) Precipitation | Acid-induced precipitation causes proteins to lose their hydration shell and aggregate. | Efficiently removes salts and detergents; results in a tight pellet. | Can cause protein denaturation, making it unsuitable for activity assays; pellets can be difficult to resuspend. |

| Acetone (B3395972) Precipitation | Reduces the dielectric constant of the solvent, leading to protein aggregation and precipitation. | Less harsh than TCA; can result in higher recovery of some proteins. | Pellets can be fluffy and difficult to handle; may not be as efficient at removing all contaminants.[8] |

| TCA-Acetone Precipitation | Combines the mechanisms of both TCA and acetone for a more effective precipitation. | More effective than either TCA or acetone alone.[5] | Similar to TCA, pellets can be difficult to resuspend.[8] |

| Methanol/Chloroform Precipitation | Proteins are precipitated at the interface of a methanol/chloroform/water mixture. | Efficiently removes lipids and other contaminants. | Can be more complex and time-consuming than other methods. |

| Ammonium Sulfate ("Salting Out") | High salt concentrations reduce protein solubility by competing for water molecules. | Generally preserves protein structure and function. | May not be as effective for dilute samples; high salt concentrations need to be removed before downstream analysis.[6] |

Experimental Protocols

Protocol 1: Trichloroacetic Acid (TCA) Precipitation

This protocol is suitable for concentrating protein samples and removing interfering substances prior to gel electrophoresis.

Materials:

-

Trichloroacetic acid (TCA), 100% (w/v) solution

-

Ice-cold acetone

-

Protein sample

-

Microcentrifuge tubes

-

Resuspension buffer (e.g., 1x Laemmli buffer)

Procedure:

-

To your protein sample in a microcentrifuge tube, add an equal volume of 20% TCA (diluted from 100% stock).

-

Vortex briefly to mix.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant.

-

Add 200 µL of ice-cold acetone to the pellet.

-

Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C.

-

Repeat the acetone wash step.

-

Air-dry the pellet for 5-10 minutes. Do not over-dry, as this will make resuspension difficult.

-

Resuspend the pellet in an appropriate volume of resuspension buffer.

Protocol 2: Acetone Precipitation

This protocol is a milder alternative to TCA precipitation and is often used for samples intended for mass spectrometry.

Materials:

-

Ice-cold acetone

-

Protein sample

-

Microcentrifuge tubes

-

Resuspension buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)

Procedure:

-

Add four volumes of ice-cold acetone to your protein sample in a microcentrifuge tube.

-

Vortex briefly to mix.

-

Incubate at -20°C for at least 1 hour (can be left overnight).

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant.

-

Air-dry the pellet for 5-10 minutes.

-

Resuspend the pellet in an appropriate volume of resuspension buffer.

Mechanism of Protein Precipitation by Organic Solvents

References

- 1. Nephelometric determination of total protein in cerebrospinal fluid and urine using benzalkonium chloride as precipitation reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Assessment of the benzethonium chloride method for routine determination of protein in cerebrospinal fluid and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benzethonium chloride method for proteins adapted to centrifugal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Precipitation Procedures [sigmaaldrich.com]

- 6. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Precipitation Methods for Proteomics [biosyn.com]

Application Notes: In Vitro Evaluation of Methylbenzethonium Chloride Against Leishmania major

For Researchers, Scientists, and Drug Development Professionals

Introduction